molecular formula C12H12N4O B11099749 3-Acetyl-4-methylpentane-1,1,2,2-tetracarbonitrile

3-Acetyl-4-methylpentane-1,1,2,2-tetracarbonitrile

Cat. No.: B11099749
M. Wt: 228.25 g/mol
InChI Key: XZFJUDJCUVRSRX-UHFFFAOYSA-N
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Description

3-Acetyl-4-methylpentane-1,1,2,2-tetracarbonitrile is an organic compound characterized by its unique structure, which includes multiple nitrile groups and a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Acetyl-4-methylpentane-1,1,2,2-tetracarbonitrile can be synthesized through the interaction of 2-aryl ketones with tetracyanoethylene. The reaction typically involves the use of acetic acid and ammonium acetate as reagents. The mixture is heated with stirring to 40–50°C until complete dissolution of the ketone is achieved .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

3-Acetyl-4-methylpentane-1,1,2,2-tetracarbonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out under mild conditions.

    Cycloaddition: Reagents such as tetracyanoethylene are used, and the reactions may require specific catalysts or elevated temperatures.

Major Products Formed

Mechanism of Action

The mechanism of action of 3-acetyl-4-methylpentane-1,1,2,2-tetracarbonitrile involves its ability to undergo nucleophilic substitution and cycloaddition reactions. These reactions allow the compound to interact with biological molecules, potentially leading to the alkylation of nucleophilic regions of DNA and RNA in cancer cells . This alkylation can inhibit the proliferation of malignant cells.

Comparison with Similar Compounds

3-Acetyl-4-methylpentane-1,1,2,2-tetracarbonitrile can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific structure, which allows for a wide range of chemical reactions and applications in various fields.

Properties

Molecular Formula

C12H12N4O

Molecular Weight

228.25 g/mol

IUPAC Name

3-acetyl-4-methylpentane-1,1,2,2-tetracarbonitrile

InChI

InChI=1S/C12H12N4O/c1-8(2)11(9(3)17)12(6-15,7-16)10(4-13)5-14/h8,10-11H,1-3H3

InChI Key

XZFJUDJCUVRSRX-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)C)C(C#N)(C#N)C(C#N)C#N

Origin of Product

United States

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